molecular formula C8H11BO5S B15357105 4-Methoxy-3-(methylsulfonyl)phenylboronic acid

4-Methoxy-3-(methylsulfonyl)phenylboronic acid

Cat. No.: B15357105
M. Wt: 230.05 g/mol
InChI Key: YUXQDIZWDFIFGS-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylsulfonyl)phenylboronic acid is a specialized organic compound characterized by the presence of a boronic acid group, a methoxy group, and a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(methylsulfonyl)phenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, this compound, is synthesized by reacting a phenylboronic acid derivative with appropriate reagents to introduce the methoxy and methylsulfonyl groups.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(methylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Borates: Resulting from further oxidation of boronic esters.

  • Substituted Phenyl Derivatives: Produced through electrophilic substitution reactions.

Scientific Research Applications

4-Methoxy-3-(methylsulfonyl)phenylboronic acid has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Industry: The compound is used in the production of advanced materials and in the development of new chemical processes.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(methylsulfonyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a cross-coupling reagent. The methoxy and methylsulfonyl groups contribute to its chemical stability and reactivity.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid

  • 3-(Methylsulfonyl)phenylboronic acid

  • 3-Fluoro-4-methoxyphenylboronic acid

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Properties

Molecular Formula

C8H11BO5S

Molecular Weight

230.05 g/mol

IUPAC Name

(4-methoxy-3-methylsulfonylphenyl)boronic acid

InChI

InChI=1S/C8H11BO5S/c1-14-7-4-3-6(9(10)11)5-8(7)15(2,12)13/h3-5,10-11H,1-2H3

InChI Key

YUXQDIZWDFIFGS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)C)(O)O

Origin of Product

United States

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